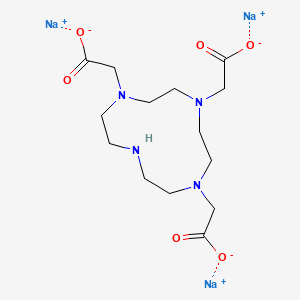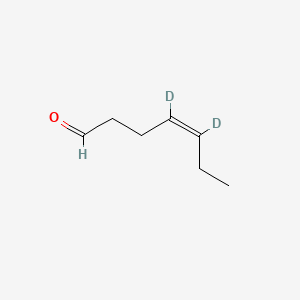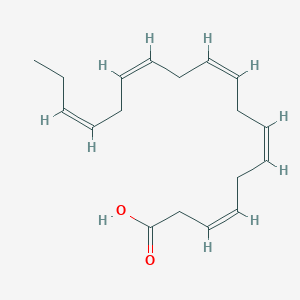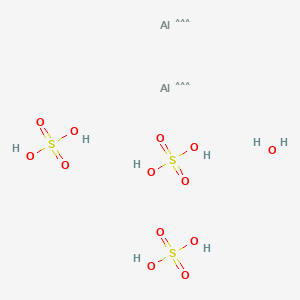
Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI), also known as aluminum sulfate hydrate, is a chemical compound with the formula Al₂(SO₄)₃·xH₂O. It is commonly used in various industrial and scientific applications due to its properties as a coagulant and flocculant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, aluminum salt (3:2), hydrate can be synthesized by reacting aluminum hydroxide or aluminum oxide with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows: [ \text{2Al(OH)}_3 + 3H_2SO_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6H_2O ]
Industrial Production Methods
In industrial settings, aluminum sulfate hydrate is produced by treating bauxite or kaolin with sulfuric acid. The reaction mixture is then filtered to remove insoluble impurities, and the resulting solution is allowed to crystallize to form the hydrate salt .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, aluminum salt (3:2), hydrate undergoes various chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form sulfuric acid and aluminum hydroxide.
Decomposition: Upon heating, it decomposes to form aluminum oxide, sulfur dioxide, and water.
Common Reagents and Conditions
Water: Hydrolysis occurs readily in aqueous solutions.
Heat: Decomposition occurs at elevated temperatures, typically between 60°C and 120°C.
Major Products
Hydrolysis: Produces sulfuric acid and aluminum hydroxide.
Decomposition: Produces aluminum oxide, sulfur dioxide, and water.
Scientific Research Applications
Sulfuric acid, aluminum salt (3:2), hydrate has a wide range of applications in scientific research and industry:
Water Treatment: Used as a coagulant to remove impurities from water by forming flocs that can be easily filtered out.
Paper Manufacturing: Helps in the sizing of paper by precipitating dissolved resins.
Dye Fixation: Used in the textile industry to set dyes on fabrics.
Biological Research: Employed in various biochemical assays and experiments.
Mechanism of Action
The primary mechanism by which sulfuric acid, aluminum salt (3:2), hydrate exerts its effects is through its ability to form flocs. When added to water, it hydrolyzes to produce aluminum hydroxide, which then aggregates suspended particles into larger flocs that can be easily removed. This process is essential in water treatment and purification .
Comparison with Similar Compounds
Similar Compounds
Potassium Aluminum Sulfate (Alum): Similar in structure and used in water treatment and dye fixation.
Ammonium Aluminum Sulfate: Another compound with similar applications in water treatment and as a mordant in dyeing.
Uniqueness
Sulfuric acid, aluminum salt (3:2), hydrate is unique due to its specific hydrate form, which provides distinct properties in terms of solubility and reactivity. Its ability to form stable hydrates makes it particularly useful in various industrial processes .
Properties
Molecular Formula |
Al2H8O13S3 |
|---|---|
Molecular Weight |
366.2 g/mol |
InChI |
InChI=1S/2Al.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2 |
InChI Key |
QVKPPHANYQSZFL-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)

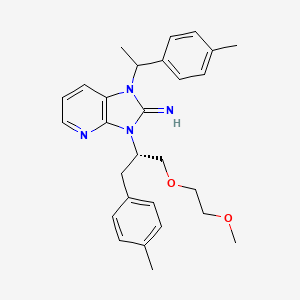
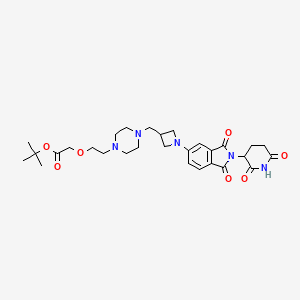
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)

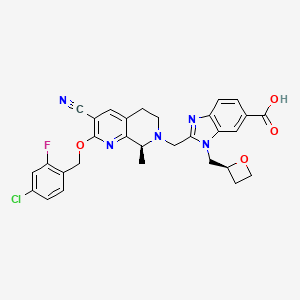
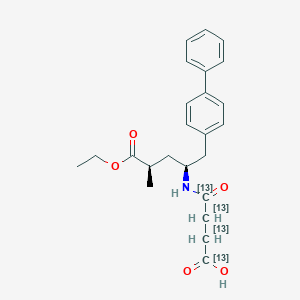
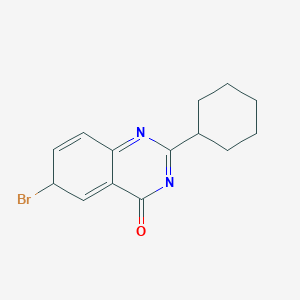
![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)
